molecular formula C13H6F3NO5S B024499 1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate CAS No. 85342-62-7

1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate

Cat. No.: B024499
CAS No.: 85342-62-7
M. Wt: 345.25 g/mol
InChI Key: LWHOMMCIJIJIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxynaphthalimide triflate (HNT) is a photoacid generator(PAG) that forms an acid upon exposure to UV light which can be used to generate patterned structures. It can also be used to tune the solubility of a polymer by forming acid linkages.

Scientific Research Applications

  • Agricultural Applications : N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives have been found to effectively promote wheat and cucumber seed germination and exhibit high fungicidal activity. These compounds can be synthesized with high yield, indicating potential use in agricultural practices (Ju et al., 2016).

  • Synthetic Chemistry : The compound facilitates versatile intramolecular Friedel-Crafts reactions, useful in synthesizing 3,4-dihydroisoquinolin-1(2H)-one derivatives and several isoquinoline derivatives (Murashige et al., 2015).

  • Pharmacology and Biochemistry : Derivatives of this compound have been found to have promising antitumor activities and exhibit fluorescence, suggesting potential applications in cancer therapy (Xiao et al., 2019). Additionally, 1,8-naphthalimide derivatives with non-protein amino acids show cytotoxic activity against human tumor cell lines, indicating potential as a new anti-cancer agent (Marinov et al., 2019).

  • Material Science : The compound has been utilized in the synthesis of organotin carboxylates, showing potential for organic synthesis and pharmacological applications (Xiao et al., 2013).

  • Molecular Biology : Fluorescently labeled oligodeoxyribonucleotides, which can be synthesized using derivatives of this compound, show promise for biophysical studies and purification, due to their appreciable fluorescence and higher thermal denaturation values (Singh et al., 2007).

Future Directions

The future directions for this compound are not clear from the available information .

Properties

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3NO5S/c14-13(15,16)23(20,21)22-17-11(18)8-5-1-3-7-4-2-6-9(10(7)8)12(17)19/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHOMMCIJIJIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3SO2ONC12O2H6, C13H6F3NO5S
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408341
Record name N-Hydroxynaphthalimide triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85342-62-7
Record name N-Hydroxynaphthalimide triflate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85342-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxynaphthalimide triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate
Reactant of Route 3
1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate
Reactant of Route 4
1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate
Reactant of Route 5
1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate
Reactant of Route 6
1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.